molecular formula C15H13N3O2 B1214182 Prinomide CAS No. 77639-66-8

Prinomide

Cat. No. B1214182
CAS RN: 77639-66-8
M. Wt: 267.28 g/mol
InChI Key: KBQUAIAGRLAZGP-UHFFFAOYSA-N
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Description

Prinomide is an anilide.

properties

CAS RN

77639-66-8

Product Name

Prinomide

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide

InChI

InChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20)

InChI Key

KBQUAIAGRLAZGP-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2

Canonical SMILES

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2

synonyms

1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile 2-(N,N-bis(2-hydroxyethyl)amino)ethanol (1:1)salt
CGS 10787B
CGS-10787-B
prinomide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the suspension of 1,135 g of 1-methyl-β-oxo-2-pyrrolpropionitrile in 17,000 ml of dry toluene, 913 g of anhydrous triethylamine are added, followed by 913 g of phenylisocyanate while stirring under nitrogen. The dark brown solution formed is stirred at room temperature overnight and evaporated at 60°-70°/10 mm Hg. The residue is taken up in 1,400 ml of methanol and the solution treated with 1,400 ml of 6 N hydrochloric acid in 4,200 ml of water. The suspension is cooled to 15°-20° for 20 minutes, filtered and the residue washed twice with 1,800 ml of water, twice with 1,000 ml of isopropanol and 13 times with 1,000 ml of diethyl ether. This crude residue is dried at 60° and 5 mm Hg to constant weight and 1,960 g thereof are dissolved in 44,400 ml of methylene chloride at room temperature. The solution is treated with 400 g of activated charcoal, filtered and the filtrate evaporated. The residue is triturated with 12,000 ml of anhydrous ethanol, the suspension filtered at 20°, washed 4 times with 1,000 ml of anhydrous ethanol and dried at 60° and 5 mm Hg, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 172°-174°, it is identical with that of Examples 1, 6 or 9.
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913 g
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Synthesis routes and methods II

Procedure details

The solution of 0.3 g of 5-(1-methyl-2-pyrrolyl)-4-phenylcarbamoylisoxazole, 10 ml of 5% aqueous sodium hydroxide and the minimum amount of ethanol, is warmed on the steam cone for 5 minutes. It is filtered, acidified with 5 N hydrochloric acid and the crystals formed collected. They are washed with water and triturated with methanol to give the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 170°-172°; it is identical with that prepared as described previously, i.e. Examples 1, 6, 9 or 10.
Name
5-(1-methyl-2-pyrrolyl)-4-phenylcarbamoylisoxazole
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0.3 g
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10 mL
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Synthesis routes and methods III

Procedure details

To the suspension of 12.9 of 1-methyl-β-oxo-2-pyrrolpropionitrile in 150 ml of dry toluene and 10.1 g of anhydrous triethylamine, 10.7 g of phenylisocyanate are added while stirring. After all solids are dissolved, the dark red solution is allowed to stand 30 minutes at room temperature, 5 minutes on the steam cone and at room temperature overnight. The mixture is evaporated on the steam cone, the residue taken up in methanol and the solution poured into the mixture of 25 ml of 5 N hydrochloric acid and 600 ml of water. The light brown crystals formed are collected, washed with water, triturated with ethanol and recrystallized from about 2200 ml of methanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrol-propionitrile of the formula ##STR8## melting at 174°-175°.
[Compound]
Name
12.9
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10.7 g
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150 mL
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10.1 g
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solvent
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Synthesis routes and methods IV

Procedure details

The mixture of 1.1 g of 1-methyl-β-oxo-α-ethoxycarbonyl-2-pyrrolpropionitrile, 1.1 g of aniline and 60 ml of xylene, is refluxed for 41/2 hours. After standing and cooling to room temperature overnight, the solution is filtered, evaporated and the residue recrystallized from methanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 173°-174°; it is identical with that obtained according to Example 1.
Name
1-methyl-β-oxo-α-ethoxycarbonyl-2-pyrrolpropionitrile
Quantity
1.1 g
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reactant
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1.1 g
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reactant
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60 mL
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Synthesis routes and methods V

Procedure details

To the solution of 4.0 g of phenylcarbamoyl-acetonitrile in 50 ml of dimethylformamide 28 g of potassium tert. butoxide are added while stirring under nitrogen. After 2 hours the resulting suspension is cooled to 5° and 4.0 g of 1-methylpyrrol-2-carboxylic acid chloride (U.S. Pat. No. 3,551,571) are added during 10 minutes. The mixture is stirred for 18 hours at room temperature, poured into 300 ml of ice water and the precipitate formed filtered off. It is washed with water, dried and recrystallized from ethanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 172°-174°; it is identical with that obtained according to Example 1.
Quantity
4 g
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0 (± 1) mol
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reactant
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50 mL
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solvent
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4 g
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[Compound]
Name
ice water
Quantity
300 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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